molecular formula C15H11BrN2O3S B2926179 1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide CAS No. 1251549-47-9

1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No. B2926179
M. Wt: 379.23
InChI Key: IPRHSMHZYDZMIC-UHFFFAOYSA-N
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Description

1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound used in scientific research to inhibit the activity of 5-lipoxygenase-activating protein (FLAP). This protein plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma, allergies, and inflammatory bowel disease.

Scientific Research Applications

Antineoplastic Agents

Compounds structurally related to "1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide" have been explored for their antineoplastic properties. For instance, the discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily highlight the potential of pyrimidine derivatives in cancer therapy. These compounds demonstrate complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, underlining their promise as antineoplastic agents (Schroeder et al., 2009).

Anti-Angiogenic Activities

Novel pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis, showcasing the therapeutic potential of these compounds in cancer treatment. Their efficiency in blocking the formation of blood vessels and exhibiting cytotoxic effects points to their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antimycobacterial Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues reveal novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and demonstrate antituberculosis activity and cytotoxicity, highlighting their potential in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c16-9-3-1-2-8(6-9)7-17-14(20)11-12(19)13-10(4-5-22-13)18-15(11)21/h1-6H,7H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHSMHZYDZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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